2-(Bromomethyl)butanenitrile
Overview
Description
2-(Bromomethyl)butanenitrile is an organic compound with the molecular formula C5H8BrN. It is a nitrile derivative, characterized by the presence of a bromomethyl group attached to the butanenitrile backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with bromine in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the butanenitrile is heated with bromine and a suitable catalyst, such as iron or aluminum bromide, to facilitate the bromination process.
Another method involves the substitution reaction of butanenitrile with a bromomethylating agent, such as bromoform, in the presence of a base like sodium hydroxide. This reaction also requires heating under reflux conditions to ensure complete substitution.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)butanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as cyanide ions, leading to the formation of butanenitrile derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol, heated under reflux.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Butanenitrile derivatives.
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
2-(Bromomethyl)butanenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)butanenitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. The nitrile group can participate in various chemical transformations, including hydrolysis and reduction, leading to the formation of different functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar structure but with a benzene ring instead of a butane backbone.
2-(Chloromethyl)butanenitrile: Similar structure but with a chlorine atom instead of bromine.
2-(Bromomethyl)pentanenitrile: Similar structure but with an additional carbon in the backbone.
Uniqueness
2-(Bromomethyl)butanenitrile is unique due to its specific reactivity profile, which makes it suitable for certain types of chemical reactions that other similar compounds may not undergo as efficiently. Its combination of a bromomethyl group and a nitrile group provides a versatile platform for various synthetic applications.
Biological Activity
2-(Bromomethyl)butanenitrile is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a bromomethyl group attached to a butanenitrile backbone. Its chemical formula is CHBrN, with the bromine atom providing high reactivity, particularly in nucleophilic substitution reactions. The presence of the nitrile group (-C≡N) contributes to its polar character and potential interactions with biological molecules.
The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, which can lead to the formation of new compounds with different biological activities.
- Hydrolysis : The nitrile group can be hydrolyzed to form carboxylic acids, which may exhibit different pharmacological properties.
- Reduction : Under reducing conditions, the nitrile can be converted into primary amines, potentially enhancing biological interactions .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, a study demonstrated that this compound showed significant activity against specific cancer cells, with an IC value of approximately 8.8 μM when evaluated using NanoBRET assays . This suggests that it may interfere with cellular proliferation pathways.
Interaction with Biological Molecules
The compound has been investigated for its interactions with proteins involved in cancer progression. The binding affinity studies revealed that modifications to its structure could enhance its potency and solubility, indicating a promising avenue for drug development .
Case Studies
- Study on Anticancer Activity : A comprehensive study assessed the effects of this compound on lymphoma cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential use as an anticancer agent .
- Synthesis and Evaluation : Another research focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives were tested for their antiproliferative effects, leading to the identification of more potent analogs .
Table 1: Summary of Biological Activities
Activity | IC50 (μM) | Cell Line | Reference |
---|---|---|---|
Antiproliferative | 8.8 | Lymphoma (SU-DHL-4) | |
Nucleophilic Substitution | Variable | Various |
Table 2: Chemical Transformations
Reaction Type | Substrate | Product | Conditions |
---|---|---|---|
Nucleophilic Substitution | This compound | Butanenitrile derivatives | NaCN in ethanol, reflux |
Hydrolysis | This compound | Carboxylic acids | Aqueous conditions |
Reduction | This compound | Primary amines | LiAlH4 or catalytic hydrogenation |
Properties
IUPAC Name |
2-(bromomethyl)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c1-2-5(3-6)4-7/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHSIUWISNFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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